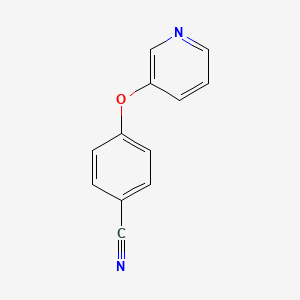

4-(Piridin-3-iloxi)benzonitrilo

Descripción general

Descripción

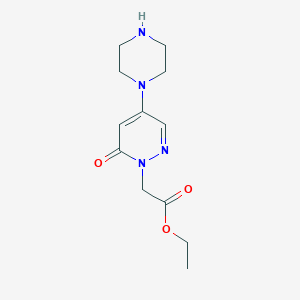

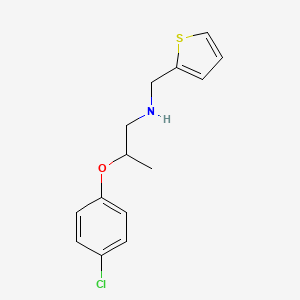

“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-3-yloxy)benzonitrile” is1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt . Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .Physical And Chemical Properties Analysis

“4-(Pyridin-3-yloxy)benzonitrile” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Productos farmacéuticos: Agentes anticonvulsivos y antimicrobianos

Los derivados de piridina, incluido el “4-(Piridin-3-iloxi)benzonitrilo”, han demostrado poseer actividades biológicas significativas, como propiedades anticonvulsivas y antimicrobianas. Estos compuestos son de interés en el desarrollo de nuevos medicamentos que pueden tratar diversas infecciones y trastornos convulsivos .

Investigación sobre el cáncer: Agentes anticancerígenos

Estos compuestos también se están investigando por su potencial como agentes anticancerígenos. Las propiedades estructurales de los derivados de piridina los convierten en candidatos adecuados para diseñar fármacos que puedan dirigirse a células cancerosas específicas sin afectar a las células sanas .

Manejo de la diabetes: Agentes antidiabéticos

La parte de piridina es una característica común en muchos fármacos antidiabéticos. La investigación sobre el “this compound” podría conducir al desarrollo de nuevos tratamientos para el control de la diabetes al influir en la liberación de insulina o el metabolismo de la glucosa .

Enfermedades cardiovasculares: Moduladores de los canales iónicos

Los derivados de piridina son conocidos por modular los canales iónicos, que son cruciales para mantener el ritmo y la función del corazón. Estos compuestos pueden utilizarse para desarrollar medicamentos que traten diversas enfermedades cardiovasculares alterando la actividad de los canales iónicos de potasio, sodio y calcio regulados por voltaje .

Trastornos neurológicos: Tratamiento de la enfermedad de Alzheimer

La investigación ha demostrado que los derivados de piridina pueden desempeñar un papel en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer. Estos compuestos pueden influir en las vías bioquímicas implicadas en la progresión de la enfermedad .

Detección química: Químicosensores

Los derivados de piridina, incluido el “this compound”, tienen aplicaciones potenciales como químicosensores debido a su capacidad de unirse a iones o moléculas específicas, lo que los hace útiles en diversos procedimientos analíticos .

Mecanismo De Acción

4-(Pyridin-3-yloxy)benzonitrile has been studied for its mechanism of action. It has been found to act as a reversible inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. In addition, 4-(pyridin-3-yloxy)benzonitrile has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of nucleic acids and is a target for the development of antifolate drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(Pyridin-3-yloxy)benzonitrile have been studied in various animal models. It has been found to have anti-inflammatory and analgesic effects in mice. In addition, it has been found to have anti-tumor effects in rats. 4-(Pyridin-3-yloxy)benzonitrile has also been found to have antioxidant and anti-apoptotic effects in human cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(Pyridin-3-yloxy)benzonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and alcohol. In addition, it is readily available from commercial suppliers. However, 4-(pyridin-3-yloxy)benzonitrile has some limitations for use in laboratory experiments. It has a relatively low solubility in organic solvents and is not very soluble in polar solvents. In addition, it is not very stable in the presence of light or heat.

Direcciones Futuras

There are several future directions for the use of 4-(Pyridin-3-yloxy)benzonitrile in scientific research. It could be used as a starting material for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used as a reagent for the synthesis of various organic compounds, such as pyridin-3-yloxybenzyl alcohol and pyridin-3-yloxybenzyl chloride. It could also be used as a starting material for the synthesis of new antifolate drugs. Finally, further research could be done to investigate the biochemical and physiological effects of 4-(Pyridin-3-yloxy)benzonitrile in

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

4-pyridin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFAURQOXGQJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)

![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)

![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)